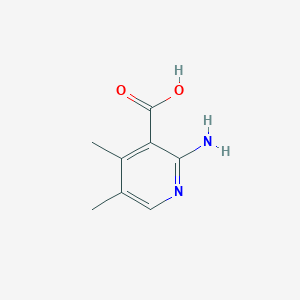
Ethyl-D5 methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-D5 methanesulfonate is a deuterated organic compound widely used in scientific research. It is a heavy isotope of ethyl methanesulfonate, which is a potent mutagenic agent. The deuterium atoms in the compound replace the hydrogen atoms, providing unique properties that make it valuable in various studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl-D5 methanesulfonate can be synthesized through the reaction of deuterated ethanol with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethanol and methanesulfonyl chloride in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-D5 methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield deuterated ethyl iodide .
Aplicaciones Científicas De Investigación
Ethyl-D5 methanesulfonate has several applications in scientific research:
Chemistry: It is used as a labeling agent in various chemical studies to trace reaction pathways and mechanisms.
Biology: The compound is employed in studies involving DNA and protein interactions due to its mutagenic properties.
Medicine: Research into deuterated drugs often uses this compound to investigate potential improvements in drug stability and metabolic profiles.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl-D5 methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The deuterium atoms provide stability to the compound, allowing it to interact with DNA and proteins more effectively. The alkylation process can lead to mutations, making it a valuable tool in genetic research .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methanesulfonate: The non-deuterated version of the compound, widely used as a mutagenic agent.
1,2-Ethanedisulfonic acid: Another sulfonate compound with different applications in chemistry and industry.
Uniqueness
Ethyl-D5 methanesulfonate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies requiring precise tracing and minimal interference from hydrogen atoms.
Propiedades
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUBXMRUUVWRLT-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B170016.png)


![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

